molecular formula C23H23N3O4 B11316827 2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione

2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione

Cat. No.: B11316827
M. Wt: 405.4 g/mol
InChI Key: BIYSELTVIVKLKX-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione is a synthetic compound belonging to the class of beta-carbolines. Beta-carbolines are a group of indole alkaloids that have shown a wide range of biological activities. This particular compound is characterized by its complex structure, which includes an ethoxyphenyl group, a methoxy group, and a tetrahydro-beta-carboline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst . This reaction forms the tetrahydro-beta-carboline core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis . The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various substituted beta-carboline derivatives, which can have different biological activities and properties .

Scientific Research Applications

2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and affecting downstream signaling pathways . For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxyphenyl and methoxy groups may enhance its binding affinity to certain targets or improve its pharmacokinetic profile compared to other beta-carbolines .

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-12-methoxy-2-methyl-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,5-dione

InChI

InChI=1S/C23H23N3O4/c1-4-30-15-7-5-14(6-8-15)26-21(27)23(2)20-17(11-12-25(23)22(26)28)18-13-16(29-3)9-10-19(18)24-20/h5-10,13,24H,4,11-12H2,1-3H3

InChI Key

BIYSELTVIVKLKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3(C4=C(CCN3C2=O)C5=C(N4)C=CC(=C5)OC)C

Origin of Product

United States

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